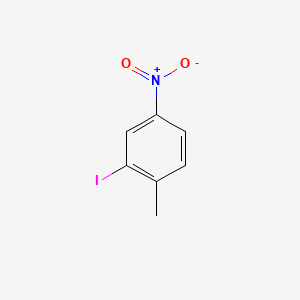

2-Iodo-4-nitrotoluene

説明

Contextualization within Halogenated Nitroaromatic and Toluene (B28343) Derivatives Research

2-Iodo-4-nitrotoluene belongs to the significant class of halogenated nitroaromatic compounds. This group of chemicals is characterized by the presence of one or more nitro groups (an electron-withdrawing functionality) and one or more halogen atoms on an aromatic ring. asm.org The stability of the benzene (B151609) ring, combined with the electron-withdrawing nature of the nitro group, can make these compounds resistant to certain types of degradation. asm.org

The specific placement of the iodo, nitro, and methyl groups on the toluene backbone of this compound creates a distinct reactivity profile. Research into halogenated aromatic compounds has highlighted their importance due to unique electronic properties that arise from the combination of electron-withdrawing nitro groups and a heavy halogen substituent. researchgate.net These properties are central to their utility in various advanced applications. The study of such compounds often involves exploring their synthesis, reactivity, and potential as precursors for more complex molecules. acs.org For instance, research has focused on the nitration of halogenated precursors and the halogenation of nitroaromatic compounds to understand reaction mechanisms and regioselectivity. acs.orgresearchgate.net

Significance as a Research Substrate and Synthetic Intermediate

The primary significance of this compound in chemical research lies in its role as a versatile synthetic intermediate. cymitquimica.comthermofisher.comfishersci.ca It serves as a foundational building block for the creation of more complex organic molecules, particularly in the pharmaceutical and chemical industries. cymitquimica.comfishersci.ca

The reactivity of its functional groups is key to its utility:

The Iodine Atom: The iodo group is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions. ontosight.ai It also serves as a reactive site for forming new carbon-carbon bonds through widely used cross-coupling reactions, such as Suzuki or Heck couplings. innospk.com

The Nitro Group: The nitro group can be readily reduced to form an amino group (-NH₂). This transformation opens up a pathway to a new class of compounds, anilines, which are themselves critical intermediates for synthesizing dyes, pharmaceuticals, and other specialty chemicals. innospk.comnih.gov

A specific example of its application is in the facile iodination of aromatic compounds that possess electron-withdrawing substituents. researchgate.net Research has also documented its use as an analytical reagent, for example, in chromatographic methods for the separation of copper complexes, where it reacts to form a complex detectable by UV spectroscopy. biosynth.com Another noted analytical use involves its reaction with amines to form a nitrosoamine, which can be identified using NMR spectra. biosynth.com

Evolution of Academic Research Perspectives on Halonitrotoluenes

Academic research on halonitrotoluenes has evolved from foundational synthetic and mechanistic studies to more application-driven investigations. Early research focused on the fundamental reactions for their preparation, such as the nitration of iodinated aromatic compounds. These studies were crucial for understanding the complex reaction mechanisms and the factors controlling the formation of different isomers.

Over time, as the principles of organic synthesis advanced, the perspective shifted towards harnessing the unique reactivity of these compounds. Researchers began to recognize their potential as versatile intermediates for constructing complex molecular architectures. acs.org The focus expanded to include their use in synthesizing pharmaceuticals, agrochemicals, and other high-value products. ontosight.ai

In recent years, the interest in halogenated nitroaromatics has broadened further into the field of materials science. innospk.comsmolecule.com The distinct electronic properties conferred by the halogen and nitro groups are being explored for the development of advanced materials. Furthermore, modern research has investigated the properties of related halogenated and nitroaromatic compounds for applications in sensitive detection systems, such as the fluorescence-based detection of nitroaromatic explosives. herts.ac.ukacs.org This evolution reflects a broader trend in chemical research, moving from the study of individual molecules to their integration into functional systems and advanced technologies.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-iodo-1-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c1-5-2-3-6(9(10)11)4-7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQSRXQJUZTIEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60228162 | |

| Record name | 2-Iodo-4-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7745-92-8 | |

| Record name | 2-Iodo-1-methyl-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7745-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodo-4-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007745928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7745-92-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Iodo-4-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodo-4-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-IODO-4-NITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T99FZN9F22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2 Iodo 4 Nitrotoluene

Direct Synthesis Strategies for 2-Iodo-4-nitrotoluene

The direct synthesis of this compound primarily involves the regioselective iodination of 4-nitrotoluene (B166481). This transformation requires overcoming the challenge of introducing an iodine atom at a specific position on an electron-deficient aromatic ring.

Investigation of Iodination Reactions from Nitrotoluene Precursors

The precursor for the synthesis of this compound is 4-nitrotoluene, which is commercially produced through the nitration of toluene (B28343) using mixed acids, such as a combination of nitric and sulfuric acid. nih.gov This process typically yields a mixture of isomers, from which 4-nitrotoluene is separated. nih.gov

Direct iodination of aromatic compounds is often challenging due to the low reactivity of iodine as an electrophile. mdma.ch For deactivated aromatic rings, such as those bearing a nitro group, the reaction requires harsh conditions or the use of highly reactive iodinating agents. mdma.chresearchgate.net Research into the iodination of deactivated arenes has led to the development of several effective methodologies.

One prominent method involves the use of N-Iodosuccinimide (NIS) in the presence of a strong acid catalyst. organic-chemistry.org The acid activates the NIS, generating a potent electrophilic iodine species capable of iodinating electron-poor aromatic rings. researchgate.net Another effective system for iodinating deactivated substrates utilizes a combination of elemental iodine and a silver salt, such as silver sulfate (B86663) (Ag₂SO₄). mdma.ch In this system, the silver salt assists in generating the electrophilic iodine species. uky.edunih.gov

Research on Regioselective Iodination Techniques

Achieving regioselectivity in the iodination of 4-nitrotoluene is crucial to selectively synthesize the 2-iodo isomer. The directing effects of the substituents on the aromatic ring play a significant role. The methyl group is an ortho-, para-directing activator, while the nitro group is a meta-directing deactivator. In 4-nitrotoluene, the positions ortho to the methyl group (C2 and C6) and meta to the nitro group (C2 and C6) are the same. Therefore, electrophilic substitution is strongly favored at the C2 and C6 positions.

Studies on the iodination of various aromatic compounds provide insights into achieving high regioselectivity. The use of NIS in conjunction with a strong acid like trifluoroacetic acid (TFA) or trifluoromethanesulfonic acid (triflic acid) has been shown to be effective for the regioselective iodination of a range of aromatic compounds. organic-chemistry.org For electron-rich aromatics, catalytic amounts of TFA are sufficient, while more deactivated systems may require stoichiometric amounts of a stronger acid like triflic acid. researchgate.netorganic-chemistry.org

The table below summarizes plausible conditions for the regioselective ortho-iodination of 4-nitrotoluene based on methodologies successful with analogous substrates.

| Iodinating System | Catalyst/Solvent | Key Features | Reference |

|---|---|---|---|

| N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA) or Trifluoromethanesulfonic Acid | Highly effective for both activated and deactivated arenes; regioselectivity can be controlled by the choice of acid and reaction conditions. | researchgate.netorganic-chemistry.org |

| Iodine (I₂) / Silver Sulfate (Ag₂SO₄) | Dichloromethane (DCM) or Sulfuric Acid | Effective for deactivated benzenes like nitrobenzene; avoids the use of nitric acid. The silver salt activates the iodine. | mdma.chuky.edunih.gov |

Derivatization and Functionalization from this compound

The presence of the aryl iodide moiety makes this compound a valuable substrate for a variety of synthetic transformations, particularly in the formation of new carbon-carbon and carbon-heteroatom bonds.

Transformations Involving the Aryl Iodide Moiety

The carbon-iodine bond is the most reactive among the aryl halides towards oxidative addition in transition metal-catalyzed reactions, making this compound an excellent electrophilic partner in cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for bond formation. wikipedia.org Key examples applicable to this compound include the Suzuki, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction couples an organoboron reagent with an organohalide. organic-chemistry.orgorganic-chemistry.org It is widely used for the synthesis of biaryls. Given the high reactivity of aryl iodides, this compound is expected to readily couple with various arylboronic acids under standard Suzuki conditions. Recent studies have also demonstrated the coupling of nitroarenes themselves, highlighting the robustness of these methods. organic-chemistry.org

Sonogashira Coupling (C-C Bond Formation): This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org Studies on the Sonogashira coupling of 1-iodo-4-nitrobenzene, a close structural analog, have shown quantitative yields, suggesting that this compound would be an excellent substrate for synthesizing substituted alkynes. nih.gov

Buchwald-Hartwig Amination (C-N Bond Formation): This reaction is a versatile method for forming C-N bonds by coupling amines with aryl halides. wikipedia.orgorganic-chemistry.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction to include a wide variety of amines and aryl halides, including iodides. wikipedia.orgorganic-chemistry.orglibretexts.org The amination of nitroarenes has also been successfully demonstrated, further supporting the potential of this compound in these transformations. bohrium.com

The following table presents representative conditions for cross-coupling reactions based on studies with analogous aryl iodides.

| Reaction | Coupling Partner | Catalyst System (Typical) | Base | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂, SPhos/XPhos | K₃PO₄ | Biaryl | organic-chemistry.orgorganic-chemistry.org |

| Sonogashira | Terminal Alkyne | Pd(OAc)₂, CuI | Dabco/Amine | Aryl Alkyne | wikipedia.orgnih.gov |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, BINAP/DPPF | NaOtBu | Aryl Amine | wikipedia.orgorganic-chemistry.org |

In addition to metal-catalyzed reactions, the aryl iodide in this compound can be displaced by strong nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group, positioned ortho or para to the leaving group. wikipedia.orglibretexts.org

The SNAr mechanism involves a two-step process:

Addition: The nucleophile attacks the carbon atom bearing the leaving group (iodine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge in this intermediate is delocalized onto the nitro group, which stabilizes it.

Elimination: The leaving group (iodide) is expelled, restoring the aromaticity of the ring and forming the substitution product. wikipedia.org

The rate of SNAr reactions is influenced by the nature of the leaving group, with the reactivity order typically being F > Cl > Br > I, because the rate-determining step is the initial nucleophilic attack, which is favored by a more polarized C-X bond. youtube.com However, iodine is still a viable leaving group in highly activated systems. Strong nucleophiles such as alkoxides (e.g., sodium methoxide) and amines (e.g., piperidine) are commonly used in these reactions. youtube.comscispace.com The strong electron-withdrawing effect of the para-nitro group and the additional activation from the ortho-iodo position make the C1 carbon of this compound highly electrophilic and susceptible to nucleophilic attack.

Modifications of the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the chemical behavior of this compound. It is a highly versatile functional group that can be transformed into various other functionalities, most notably through reduction. nih.gov

The reduction of the aromatic nitro group to a primary amine is one of the most fundamental and widely used transformations in organic synthesis. This conversion can be achieved through various catalytic and stoichiometric methods, which are generally compatible with the presence of an iodo substituent.

Catalytic Hydrogenation: This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are highly effective for the hydrogenation of nitroaromatics. wikipedia.org The reaction is typically carried out under mild to moderate pressures and temperatures and is known for its high efficiency and clean conversion, yielding water as the only byproduct. For this compound, this method would produce 2-iodo-4-aminotoluene.

Stoichiometric Reduction with Metals: The use of metals in acidic media is a classic and reliable method for nitro group reduction. vedantu.com The Béchamp reduction, which uses iron filings in the presence of an acid like hydrochloric acid (HCl), is a common industrial process for producing anilines. researchgate.net Tin (Sn) or stannous chloride (SnCl₂) in concentrated HCl is another effective system for this transformation. vedantu.comacsgcipr.org These methods are advantageous due to their tolerance of a wide range of other functional groups, including aryl halides. mdma.chresearchgate.net The general reaction involves the metal acting as the electron donor, with the acid providing the necessary protons for the formation of water from the oxygen atoms of the nitro group. vedantu.comaskfilo.com

| Method | Reagent/Catalyst | Conditions | Product from this compound | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Methanol/Ethanol, RT-50°C, 1-5 atm H₂ | 2-Iodo-4-aminotoluene | High yield, clean reaction, potential for dehalogenation under harsh conditions. |

| Béchamp Reduction | Fe, HCl (or NH₄Cl) | Aqueous/Ethanol, Reflux | 2-Iodo-4-aminotoluene | Inexpensive, industrially scalable, high functional group tolerance. vedantu.comresearchgate.netshaalaa.com |

| Tin/Acid Reduction | Sn, HCl | Ethanol, Reflux | 2-Iodo-4-aminotoluene | Effective for laboratory scale, tolerates various functional groups. vedantu.com |

| Stannous Chloride | SnCl₂·2H₂O | Ethanol or Ethyl Acetate, Reflux | 2-Iodo-4-aminotoluene | Milder conditions than Sn/HCl, selective for nitro groups. acsgcipr.orgmdma.chresearchgate.net |

Beyond complete reduction to an amine, the nitro group can be converted into other nitrogen-containing functional groups through partial reduction under controlled conditions. These transformations provide access to a wider range of synthetic intermediates. nih.govwikipedia.org

Reduction to Hydroxylamines: The partial reduction of an aromatic nitro compound to an N-arylhydroxylamine can be achieved using specific reagents. A common method involves the use of zinc dust in an aqueous solution of ammonium (B1175870) chloride. wikipedia.org This transformation is delicate, as hydroxylamines can be readily oxidized or further reduced.

Reduction to Azo Compounds: Dimeric species like azo compounds can be formed by the reduction of nitroarenes using certain metal hydrides, such as lithium aluminum hydride (LiAlH₄). These reagents are typically not used for preparing anilines from nitroaromatics precisely because they tend to favor the formation of azo compounds. wikipedia.org

Other Transformations: The nitro group can also be reduced to intermediate nitroso (R-N=O) or azoxy (R-N=N⁺(O⁻)-R) compounds, although these are often transient species on the pathway to the amine or azo derivative. The specific product obtained depends heavily on the choice of reducing agent and the precise control of reaction conditions. nih.gov

| Transformation | Typical Reagent | Conditions | Potential Product from this compound |

| Reduction to Hydroxylamine (B1172632) | Zn, NH₄Cl | Aqueous solution, controlled temperature | N-(2-Iodo-4-methylphenyl)hydroxylamine |

| Reduction to Azo Compound | LiAlH₄ or NaBH₄ | Ethereal solvent | 2,2'-Diiodo-4,4'-dimethylazobenzene |

| Reduction to Azoxy Compound | NaAsO₂ or Glucose in base | Alkaline conditions | 2,2'-Diiodo-4,4'-dimethylazoxybenzene |

Reactions at the Toluene Methyl Group

The methyl group of this compound is susceptible to oxidation and radical reactions, providing pathways to introduce further functionality into the molecule.

The benzylic position of the methyl group can be oxidized to form an aldehyde or a carboxylic acid. The outcome of the reaction depends on the strength of the oxidizing agent and the reaction conditions.

Oxidation to Carboxylic Acid: Strong oxidizing agents can convert the methyl group directly to a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) in an alkaline aqueous solution, followed by acidification, are commonly used for this purpose. libretexts.org Similarly, heating with nitric acid or potassium dichromate (K₂Cr₂O₇) in sulfuric acid can achieve this transformation. google.comquora.com These harsh conditions are generally effective for substituted nitrotoluenes, yielding the corresponding nitrobenzoic acids. The oxidation of this compound would thus produce 2-iodo-4-nitrobenzoic acid. It is noteworthy that ortho-nitrotoluenes can sometimes show resistance to oxidation compared to their meta and para isomers. google.com

Oxidation to Aldehyde: The selective oxidation of the methyl group to an aldehyde is more challenging as aldehydes are easily oxidized further to carboxylic acids. This transformation often requires milder, more specific reagents or controlled reaction conditions. Biocatalytic methods, for instance using enzymes like peroxygenase, have shown success in the oxidation of p-nitrotoluene to p-nitrobenzaldehyde, suggesting a potential route for analogous transformations. acs.org

| Product | Reagent | Typical Conditions |

| 2-Iodo-4-nitrobenzoic acid | Potassium Permanganate (KMnO₄) | Alkaline solution, heat, then acid workup. libretexts.org |

| 2-Iodo-4-nitrobenzoic acid | Nitric Acid (HNO₃) | Elevated temperature and pressure. google.com |

| 2-Iodo-4-nitrobenzaldehyde | Enzymatic Oxidation (e.g., Peroxygenase) | Biocatalytic system with an oxidant like TBHP. acs.org |

The functionalization of the methyl group can also proceed through radical or photochemical pathways.

Radical Halogenation: The benzylic hydrogens of the methyl group can be substituted by halogens (e.g., bromine or chlorine) via a free-radical mechanism. This is typically achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or UV light). This reaction would convert this compound into 2-iodo-1-(bromomethyl)-4-nitrobenzene, a versatile intermediate that can undergo various nucleophilic substitution reactions.

Photochemical Reactions: Aromatic nitro compounds are known to undergo photochemical reactions upon irradiation with UV light. dtic.mil For some ortho-nitrotoluenes, intramolecular hydrogen abstraction by the excited nitro group from the adjacent methyl group can lead to rearrangements, forming products like o-nitrosobenzyl alcohol. More generally, photochemical reactions of nitroaromatics can involve a nitro-to-nitrite rearrangement, which can lead to the formation of various rearranged products. nih.gov The directing influence of the nitro group can also be altered in the excited state, potentially enabling substitution patterns not observed in ground-state thermal reactions. youtube.com

Comparative Analysis of Synthetic Routes for Related Iodinated Nitrotoluenes

The synthesis of specific iodinated nitrotoluene isomers like this compound is governed by the principles of electrophilic aromatic substitution, where the regiochemical outcome is controlled by the directing effects of the substituents already present on the aromatic ring. The primary strategies involve either the nitration of an iodotoluene or the iodination of a nitrotoluene.

Route 1: Nitration of 2-Iodotoluene In this approach, the starting material is 2-iodotoluene. The substituents are the methyl group (-CH₃), which is an activating, ortho-, para-director, and the iodo group (-I), which is a deactivating, ortho-, para-director. The incoming electrophile (the nitronium ion, NO₂⁺) will be directed to positions activated by these groups.

Position 4 (para to -CH₃, ortho to -I): This position is strongly favored due to activation by the methyl group and minimal steric hindrance relative to the other activated positions.

Position 6 (ortho to -CH₃, ortho to -I): This position is also activated but is sterically hindered by the adjacent methyl and iodo groups, making substitution less likely. This route is therefore expected to yield this compound as a major product.

Route 2: Iodination of 4-Nitrotoluene Here, the starting material is 4-nitrotoluene. The substituents are the methyl group (-CH₃), an ortho-, para-director, and the nitro group (-NO₂), a strong deactivating, meta-director.

Positions 2 and 6 (ortho to -CH₃, meta to -NO₂): These positions are activated by the methyl group and are meta to the deactivating nitro group.

Route 3: Sandmeyer Reaction An alternative and highly regioselective route begins with a substituted aniline (B41778). For the synthesis of this compound, one could start with 2-methyl-5-nitroaniline. The amino group can be converted into a diazonium salt using nitrous acid (e.g., NaNO₂/HCl), which is then displaced by iodide upon treatment with potassium iodide (KI). This method offers excellent control over the isomer produced, as the starting aminonitrotoluene can often be synthesized with high regioselectivity. guidechem.comorganic-chemistry.org

| Route | Starting Material | Key Reagents | Directing Group Effects | Major Product | Advantages/Disadvantages |

| Nitration | 2-Iodotoluene | HNO₃, H₂SO₄ | -CH₃ (o,p-director), -I (o,p-director) | This compound | Good regioselectivity towards the 4-position; risk of over-nitration. |

| Iodination | 4-Nitrotoluene | I₂, Oxidizing Agent/Acid | -CH₃ (o,p-director), -NO₂ (m-director) | This compound | Good regioselectivity; requires harsh conditions due to deactivation by the nitro group. researchgate.net |

| Sandmeyer | 2-Methyl-5-nitroaniline | 1. NaNO₂, HCl 2. KI | N/A (position is pre-defined) | This compound | Excellent regioselectivity; multi-step process. guidechem.comorganic-chemistry.org |

Process Optimization and Scalability Studies in Nitrotoluene Synthesis

The industrial production of nitrotoluene derivatives, including this compound, necessitates rigorous process optimization and scalability studies to ensure safe, efficient, and economically viable manufacturing. While specific literature on the large-scale synthesis of this compound is limited, the well-established principles governing the production of other nitrotoluene isomers offer a foundational understanding of the key parameters that must be controlled. These include reaction temperature, concentration of nitrating agents, reaction time, and the mode of reactant addition.

The synthesis of nitrotoluenes is a highly exothermic process, and therefore, effective heat management is a critical aspect of process design to prevent runaway reactions and the formation of undesirable byproducts. nih.gov Scalability studies often involve moving from laboratory-scale batch reactors to larger, more controlled continuous flow reactors, which offer advantages in terms of heat and mass transfer, leading to improved safety and product consistency. nih.gov

Multi-stage nitration is a common strategy employed in the synthesis of dinitro and trinitro derivatives of toluene, and similar principles can be applied to optimize the yield of specific iodonitrotoluene isomers. This approach involves the sequential introduction of nitro groups onto the aromatic ring under increasingly stringent conditions. For instance, the initial nitration of toluene typically yields a mixture of mononitrotoluene (MNT) isomers. guidechem.com A subsequent nitration step can then be performed on the separated isomer of interest to introduce a second nitro group.

In the context of this compound, a potential synthetic route could involve the nitration of 2-iodotoluene. The optimization of this reaction would focus on maximizing the yield of the desired 4-nitro isomer while minimizing the formation of other isomers and di-nitrated byproducts. Key factors influencing the isomer distribution and yield include the composition of the nitrating mixture (typically a mixture of nitric acid and sulfuric acid), the reaction temperature, and the presence of any catalysts.

The table below illustrates typical isomer distributions from the mononitration of toluene under mixed acid conditions, which highlights the challenges in achieving high selectivity for a single isomer.

| Isomer | Typical Yield (%) |

| 2-Nitrotoluene (B74249) | 55-62 |

| 3-Nitrotoluene | 3-5 |

| 4-Nitrotoluene | 33-40 |

This data represents the general nitration of toluene and may not be directly applicable to the nitration of substituted toluenes like 2-iodotoluene.

Yield optimization studies would involve systematically varying reaction parameters to identify the conditions that favor the formation of this compound. This could involve exploring different nitrating agents, solvent systems, and reaction times.

The design of chemical reactors for nitration processes is critical for ensuring safety and maximizing production efficiency. Both batch and continuous stirred-tank reactors (CSTRs) are used in the industry, with a growing interest in microreactors and flow chemistry for hazardous reactions like nitration. nih.gov Continuous flow reactors offer significant advantages in terms of heat and mass transfer, which allows for better temperature control and reduces the risk of thermal runaways. nih.gov

Computational Fluid Dynamics (CFD) is a powerful tool used in the simulation and design of reactors for nitration processes. guidechem.com CFD models can be used to simulate the complex fluid dynamics, heat transfer, and reaction kinetics within the reactor. guidechem.com This allows engineers to:

Optimize mixing: Ensuring efficient mixing of the organic and acid phases is crucial for achieving high reaction rates and yields.

Predict temperature profiles: Identifying potential hot spots within the reactor is essential for preventing side reactions and ensuring safe operation.

Improve reactor design: Simulations can be used to evaluate different reactor configurations and operating conditions to identify the optimal design for a specific nitration process.

The following table provides a comparison of different reactor types used in nitration processes:

| Reactor Type | Advantages | Disadvantages |

| Batch Reactor | Simple design, flexible for small-scale production. | Poor heat transfer, potential for runaway reactions, lower productivity. |

| Continuous Stirred-Tank Reactor (CSTR) | Good temperature control, higher throughput than batch reactors. | Lower conversion per pass compared to plug flow reactors. |

| Plug Flow Reactor (PFR) / Microreactor | Excellent heat and mass transfer, high surface area-to-volume ratio, enhanced safety, suitable for automation. nih.gov | Can be more complex to operate, potential for clogging with solid products. |

The selection of an appropriate reactor for the synthesis of this compound would depend on the specific reaction kinetics, heat of reaction, and desired production scale. For large-scale production, a continuous flow system would likely be the preferred choice due to its inherent safety and efficiency benefits.

Mechanistic Investigations and Reaction Kinetics

Elucidation of Reaction Mechanisms for 2-Iodo-4-nitrotoluene Transformations

The transformations of this compound predominantly involve palladium-catalyzed cross-coupling reactions at the C-I bond and the reduction of the nitro group. While specific mechanistic studies solely focused on this compound are not extensively documented in publicly available literature, the reaction mechanisms can be elucidated based on well-established principles for similar aryl iodides and nitroarenes.

Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron reagent in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The catalytic cycle is generally accepted to proceed through three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. This is often the rate-determining step.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by the presence of a base.

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. wikipedia.org

Heck Reaction: In the Heck reaction, this compound is coupled with an alkene. wikipedia.orgorganic-chemistry.org The catalytic cycle shares similarities with the Suzuki-Miyaura coupling:

Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to the C-I bond of this compound. libretexts.org

Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the palladium-carbon bond.

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the double bond of the product and a palladium-hydride species.

Reductive Elimination: The palladium-hydride species eliminates HX with the help of a base to regenerate the Pd(0) catalyst. libretexts.org

Sonogashira Coupling: This reaction couples this compound with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.org The mechanism involves two interconnected catalytic cycles:

Palladium Cycle: Similar to the other cross-coupling reactions, it involves oxidative addition of the aryl iodide to Pd(0), followed by transmetalation and reductive elimination. libretexts.org

Copper Cycle: The copper(I) co-catalyst reacts with the alkyne to form a copper acetylide, which is a more reactive nucleophile for the transmetalation step with the palladium complex. libretexts.org Copper-free Sonogashira couplings are also possible, where the base is strong enough to deprotonate the alkyne directly.

Nitro Group Reduction:

The reduction of the nitro group in this compound to an amino group (forming 2-iodo-4-aminotoluene) is a common transformation. The mechanism of catalytic hydrogenation over heterogeneous catalysts like palladium on carbon (Pd/C) generally proceeds through a series of intermediates. rsc.orgnih.gov The reaction pathway is thought to involve the stepwise reduction of the nitro group, potentially forming nitroso and hydroxylamine (B1172632) intermediates before the final amine is produced. mdpi.com

Kinetic Studies of Key Reactions and Rate Determining Steps

While detailed kinetic data specifically for reactions of this compound are scarce, the kinetics of the aforementioned cross-coupling reactions are generally well-understood for aryl halides.

For Suzuki-Miyaura and Heck reactions , the oxidative addition of the aryl iodide to the Pd(0) catalyst is often the rate-determining step. libretexts.orglibretexts.org The rate of this step is influenced by the nature of the halide (I > Br > Cl), the electronic properties of the substituents on the aromatic ring, and the steric hindrance around the reaction center. The electron-withdrawing nitro group in this compound is expected to activate the C-I bond towards oxidative addition, potentially leading to faster reaction rates compared to unsubstituted iodotoluene.

In the case of the Sonogashira coupling , the rate-determining step can vary depending on the reaction conditions. In the copper-cocatalyzed reaction, the transmetalation step, where the copper acetylide transfers its organic group to the palladium complex, is often considered rate-limiting. libretexts.org For high-throughput kinetic analysis of Sonogashira reactions, activation enthalpies have been determined for various aryl halides, showing a dependence on the halide and the electronic nature of the substituents. nih.gov

For the catalytic hydrogenation of nitroarenes , the reaction is often treated as a pseudo-first-order reaction with respect to the nitro compound, especially when a large excess of the reducing agent (like H₂ or NaBH₄) is used. rsc.org The reaction rate is influenced by factors such as catalyst loading, temperature, pressure of hydrogen, and the nature of the solvent.

Below is a representative table of kinetic parameters for related aryl halide cross-coupling reactions, which can provide an approximation for the behavior of this compound.

| Reaction Type | Aryl Halide Example | Rate Determining Step | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J/mol·K) |

| Sonogashira Coupling | Aryl Iodides (general) | Varies (often Transmetalation) | 48 - 62 | -71 to -39 |

| Sonogashira Coupling | Aryl Bromides (general) | Oxidative Addition | 54 - 82 | -55 to 11 |

Note: The data presented are for a range of substituted aryl halides and are intended to be illustrative. Specific values for this compound may vary.

Role of Catalysis in Enhancing Reactivity, Selectivity, and Efficiency

Catalysis is indispensable for the efficient and selective transformation of this compound. Both homogeneous and heterogeneous catalysts play a pivotal role in facilitating reactions that would otherwise be slow or unselective.

Homogeneous Catalysts:

Homogeneous catalysts, typically palladium complexes with phosphine (B1218219) ligands, are widely used for the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions of this compound. organic-chemistry.orgyonedalabs.com The choice of ligand is critical in tuning the catalyst's activity, stability, and selectivity. Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination. The concentration of the palladium catalyst is also a key parameter, with modern methods aiming for very low catalyst loadings (ppm levels) to improve the economic and environmental profile of the process. windows.net Gold complexes have also emerged as effective homogeneous catalysts for a variety of organic transformations, particularly those involving the activation of π-systems. chim.itnih.govfrontiersin.orgresearchgate.netresearchgate.net

Heterogeneous Catalysts:

Heterogeneous catalysts are primarily employed for the hydrogenation of the nitro group in this compound. Palladium supported on activated carbon (Pd/C) is a common and efficient catalyst for this transformation. nih.govresearchgate.net The design of heterogeneous catalysts focuses on maximizing the active surface area, optimizing metal dispersion, and enhancing catalyst stability and recyclability. For instance, palladium nanoparticles supported on materials like graphene have shown high activity and stability in the hydrogenation of nitroarenes. rsc.org Magnetically separable catalysts, such as palladium decorated on manganese-ferrite nanoparticles, offer the advantage of easy recovery and reuse. nih.gov

The following table summarizes typical catalyst systems for transformations involving aryl iodides and nitroarenes.

| Transformation | Catalyst Type | Catalyst Example | Support/Ligand | Key Advantages |

| Suzuki-Miyaura Coupling | Homogeneous | Pd(PPh₃)₄ | Triphenylphosphine | High activity and selectivity |

| Heck Reaction | Homogeneous | Pd(OAc)₂ | Triphenylphosphine | Good functional group tolerance |

| Sonogashira Coupling | Homogeneous | PdCl₂(PPh₃)₂/CuI | Triphenylphosphine | Mild reaction conditions |

| Nitro Group Hydrogenation | Heterogeneous | Palladium | Activated Carbon (C) | High efficiency, recyclability |

| Nitro Group Hydrogenation | Heterogeneous | Palladium | Graphene | Enhanced activity and stability |

Photoredox Catalysis:

Visible-light photoredox catalysis has emerged as a powerful tool for a variety of organic transformations, including the formation of C-N bonds and reductive dehalogenation. ethz.chprinceton.edupolyu.edu.hk This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes with organic substrates. ethz.ch For the reduction of nitro compounds, a photocatalyst can be excited by light and then reduce the nitroarene to a radical anion, which can then undergo further reactions to form the amine. This method offers the advantage of mild reaction conditions and the use of a sustainable energy source. While specific applications to this compound are not widely reported, the general principles of photoredox-mediated nitro reduction are applicable. researchgate.net Photocatalysis can also be used for C-N bond construction, offering alternative synthetic routes. rsc.orgrsc.orgnih.gov

Electrocatalytic Approaches:

Electrochemical methods provide an alternative for the reduction of nitroaromatic compounds. The electrochemical behavior of dinitrotoluene has been studied, revealing stepwise reduction of the nitro groups. researchgate.net The reduction potentials and reaction mechanisms can be influenced by the choice of solvent and supporting electrolyte. d-nb.info The electrochemical reduction of nitro compounds typically proceeds through a series of electron and proton transfer steps, often involving the formation of nitroso and hydroxylamine intermediates. This approach avoids the use of chemical reducing agents and can offer high selectivity by controlling the electrode potential.

Advanced Spectroscopic and Computational Characterization of 2 Iodo 4 Nitrotoluene

Vibrational Spectroscopy for Structural Elucidation (IR and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of 2-Iodo-4-nitrotoluene by probing its fundamental vibrations. In IR spectroscopy, the absorption of infrared radiation occurs when there is a change in the dipole moment of the molecule during a vibration. Conversely, Raman spectroscopy relies on the inelastic scattering of monochromatic light, which is sensitive to changes in the polarizability of the molecule. Together, these complementary techniques allow for a comprehensive assignment of the vibrational modes of the title compound.

For substituted nitrotoluenes, characteristic vibrational frequencies can be attributed to the functional groups present: the methyl (-CH3) group, the nitro (-NO2) group, and the substituted benzene (B151609) ring. Key vibrational modes include the symmetric and asymmetric stretching of the C-H bonds in the methyl group, the symmetric and asymmetric stretching of the N-O bonds in the nitro group, C-N stretching, C-I stretching, and various aromatic C-C stretching and C-H in-plane and out-of-plane bending vibrations.

Application of Density Functional Theory (DFT) in Vibrational Analysis

To achieve an accurate assignment of the numerous vibrational modes, experimental IR and Raman spectra are often supplemented with quantum chemical calculations. Density Functional Theory (DFT) has proven to be a powerful tool for this purpose, offering high accuracy in predicting molecular structures and vibrational frequencies. researchgate.netslideshare.net

The process begins with the optimization of the molecular geometry of this compound using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G). slideshare.net Following geometry optimization, the harmonic vibrational frequencies are calculated. It is a common practice to apply a scaling factor to the computed frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental data. researchgate.net These scaled theoretical frequencies provide a robust foundation for assigning the bands observed in the experimental IR and Raman spectra. For instance, a study on nitrobenzene using the B3LYP/6-311+G level of theory was able to accurately model vibrational spectra and isotopic shifts without the need for scaling force constants. slideshare.net

Below is a representative table illustrating the type of data obtained from a DFT analysis, comparing theoretical scaled frequencies with experimental values for a related molecule, 2-Iodo-5-Nitrotoluene, which demonstrates the methodology that would be applied to this compound. researchgate.net

| Vibrational Mode | Theoretical Scaled Frequency (cm⁻¹) | Experimental IR Frequency (cm⁻¹) | Experimental Raman Frequency (cm⁻¹) | Assignment (PED %) |

|---|---|---|---|---|

| ν(C-H) aromatic | 3085 | 3080 | 3088 | C-H stretch (98%) |

| νas(CH₃) | 2975 | 2970 | 2980 | Asymmetric CH₃ stretch (95%) |

| νs(CH₃) | 2930 | 2925 | 2935 | Symmetric CH₃ stretch (96%) |

| νas(NO₂) | 1525 | 1520 | 1528 | Asymmetric NO₂ stretch (88%) |

| νs(NO₂) | 1350 | 1345 | 1355 | Symmetric NO₂ stretch (85%) |

| ν(C-N) | 850 | 845 | 852 | C-N stretch (70%) |

| ν(C-I) | 640 | 635 | 645 | C-I stretch (65%) |

Note: Data presented is illustrative and based on a closely related isomer to demonstrate the analytical method.

Normal Coordinate Analysis (NCA) for Spectral Assignment

Normal Coordinate Analysis (NCA) is a crucial computational method used to provide a detailed and unambiguous assignment of each vibrational band to specific molecular motions. researchgate.netnih.gov By calculating the Potential Energy Distribution (PED), NCA quantifies the contribution of different internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. nih.gov

A PED contribution of greater than 50% for a specific internal coordinate allows that mode to be confidently assigned. For complex molecules like this compound, many vibrations are not localized to a single functional group but are coupled with other motions. For example, the vibrations of the nitro and methyl groups can couple with the skeletal vibrations of the benzene ring. flinders.edu.au NCA is indispensable for dissecting these complex coupled vibrations and providing a complete and accurate description of the molecule's vibrational dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for confirming the molecular structure of this compound by probing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. The substitution pattern on the aromatic ring can be unequivocally determined from the chemical shifts, signal multiplicities (splitting patterns), and coupling constants of the aromatic protons.

For this compound, the ¹H NMR spectrum is expected to show:

A singlet for the methyl (-CH₃) protons.

Three distinct signals in the aromatic region corresponding to the three protons on the benzene ring. The proton at position 6 (ortho to the methyl group) would likely appear as a doublet. The proton at position 5 (ortho to the nitro group and meta to the iodo group) would be expected as a doublet of doublets. The proton at position 3 (ortho to the iodo group and meta to the nitro group) would likely be a doublet.

The ¹³C NMR spectrum would complement this by showing seven distinct signals: one for the methyl carbon and six for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the iodo and nitro substituents.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | -CH₃ | ~2.5 | Singlet |

| ¹H | H-3 | ~8.5 | Doublet |

| ¹H | H-5 | ~8.0 | Doublet of Doublets |

| ¹H | H-6 | ~7.4 | Doublet |

| ¹³C | -CH₃ | ~20 | - |

| ¹³C | C-1 | ~140 | - |

| ¹³C | C-2 | ~95 | - |

| ¹³C | C-3 | ~140 | - |

| ¹³C | C-4 | ~148 | - |

| ¹³C | C-5 | ~125 | - |

| ¹³C | C-6 | ~132 | - |

Note: Predicted values are based on standard substituent effects and data from similar compounds. acs.org

Mass Spectrometry (MS) for Molecular Fragmentation and Isomer Differentiation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound, which has a molecular formula of C₇H₆INO₂ and a molecular weight of approximately 263.03 g/mol , the electron ionization mass spectrum (EI-MS) would show a prominent molecular ion peak (M⁺) at m/z 263. nist.gov

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group and other characteristic fragments. For this compound, key expected fragments include:

Loss of the nitro group: A peak at m/z 217 (M-46), corresponding to the loss of •NO₂.

Loss of the iodine atom: A peak at m/z 136 (M-127), corresponding to the loss of •I.

Loss of OH radical: For ortho-nitrotoluenes, an intramolecular hydrogen transfer from the methyl group to the nitro group can occur, leading to the loss of a hydroxyl radical (•OH), which would result in a fragment at m/z 246 (M-17). researchgate.net

Loss of NO: A fragment resulting from the loss of nitric oxide (•NO) from the molecular ion may also be observed at m/z 233.

These distinct fragmentation patterns not only help in confirming the structure but are also crucial for differentiating this compound from its isomers, as different substitution patterns can lead to variations in fragment ion abundances.

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 263 | [C₇H₆INO₂]⁺ | Molecular Ion (M⁺) |

| 246 | [C₇H₅INO]⁺ | •OH |

| 217 | [C₇H₆I]⁺ | •NO₂ |

| 136 | [C₇H₆NO₂]⁺ | •I |

| 90 | [C₇H₆]⁺ | •I, •NO₂ |

Note: Fragmentation based on NIST data and fragmentation patterns of related nitrotoluenes. nist.govresearchgate.netresearchgate.net

Advanced Chromatographic Methods for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for assessing the purity of this compound and quantifying any process-related impurities. A robust, validated HPLC method is critical for quality control in a pharmaceutical or chemical manufacturing setting.

Method Development: The development of an HPLC method for a nitroaromatic compound like this compound typically involves a reversed-phase (RP) approach. sielc.comresearchgate.net Key steps include:

Column Selection: A C18 column is a common starting point, offering good retention for moderately polar aromatic compounds. researchgate.net

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous phase (e.g., water with a buffer like phosphate or formic acid) and an organic modifier (e.g., acetonitrile or methanol) is generally employed to achieve good separation of the main component from any impurities. plos.org

Detector Selection: Due to the presence of the nitroaromatic chromophore, a UV-Vis detector is highly effective. The detection wavelength is set at a λmax of the compound to ensure maximum sensitivity. researchgate.net

Optimization: Parameters such as flow rate, column temperature, and gradient slope are fine-tuned to achieve optimal resolution, peak shape, and a reasonable analysis time. plos.org

Method Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. ijcpa.inpharmaguideline.com Validation involves a series of experiments to assess the method's performance characteristics.

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products). | The analyte peak is free from interference from placebo, diluent, or known impurities. Peak purity should pass. aaps.ca |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels. researchgate.net |

| Range | The interval between the upper and lower concentration of analyte for which the method has a suitable level of precision, accuracy, and linearity. | Typically 80-120% of the test concentration for an assay. pharmaguideline.com |

| Accuracy | The closeness of the test results obtained by the method to the true value. Assessed by recovery studies on spiked samples. | Percent recovery typically between 98.0% and 102.0%. researchgate.net |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision. | Relative Standard Deviation (RSD) ≤ 2.0%. researchgate.net |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). | System suitability parameters remain within acceptable limits; RSD of results should be low. ijcpa.in |

Gas Chromatography (GC) Techniques for Volatile Analysis

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. libretexts.org In the context of this compound, which exists as a brown-yellow crystalline powder, GC analysis would necessitate its dissolution in a suitable solvent before injection into the instrument. nbinno.com The vaporized sample is then transported by an inert carrier gas, such as helium or nitrogen, through a heated column containing a stationary phase. libretexts.org

The separation of this compound from other components in a mixture is governed by its partitioning between the mobile carrier gas and the stationary phase. The retention time, which is the time taken for the compound to travel through the column and reach the detector, is a crucial parameter for its identification. phenomenex.com Factors influencing the retention time include the column's properties (length, stationary phase), oven temperature, and carrier gas flow rate. phenomenex.comshimadzu.com For instance, increasing the column temperature or the carrier gas linear velocity generally leads to shorter retention times. shimadzu.com

Table 1: Factors Influencing Gas Chromatographic Analysis of this compound

| Parameter | Effect on Retention Time | Rationale |

| Column Temperature | Higher temperature decreases retention time | Increased vapor pressure of the analyte leads to faster elution. |

| Carrier Gas Flow Rate | Higher flow rate generally decreases retention time | Faster transport of the analyte through the column. |

| Column Length | Longer column increases retention time | Increased path length for the analyte to travel. |

| Stationary Phase Polarity | Matching analyte and stationary phase polarity increases retention time | Stronger intermolecular interactions between the analyte and the stationary phase. |

Computational Chemistry and Molecular Modeling

Computational chemistry provides invaluable insights into the molecular properties of this compound, complementing experimental data. Through various theoretical models, it is possible to predict and analyze its electronic structure, intermolecular interactions, spectroscopic behavior, and thermochemical properties. While specific computational studies on this compound are limited, data from its close isomer, 2-Iodo-5-nitrotoluene, offers significant analogous information. researchgate.net

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to understand the electronic characteristics of molecules. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and stability of a molecule. wikipedia.org A smaller gap generally indicates higher reactivity. wikipedia.org

For the analogous compound 2-Iodo-5-nitrotoluene, DFT calculations have determined the HOMO-LUMO energy gap to be 6.66 eV. researchgate.netresearchgate.net This value suggests a relatively stable electronic structure. The HOMO acts as an electron donor, while the LUMO functions as an electron acceptor. researchgate.net The distribution and energies of these frontier orbitals are fundamental to predicting how the molecule will interact with other chemical species.

Table 2: Calculated Frontier Molecular Orbital Energies for 2-Iodo-5-nitrotoluene (Analogous to this compound)

| Molecular Orbital | Energy (eV) |

| HOMO | -9.9865 |

| LUMO | -9.7417 |

| HOMO-LUMO Gap | 6.66 |

Data obtained from DFT calculations on 2-Iodo-5-nitrotoluene and serves as a theoretical model. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational method used to study intra- and intermolecular bonding and interactions by transforming the calculated wavefunctions into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. researchgate.netuba.ar This analysis provides a quantitative description of donor-acceptor interactions, which are crucial for understanding intermolecular forces.

The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with the delocalization of electron density from a filled donor NBO to an empty acceptor NBO. researchgate.netuba.ar Larger E(2) values indicate more significant interactions. For 2-Iodo-5-nitrotoluene, NBO analysis reveals intensive interactions between electron donors and acceptors, signifying an extended conjugation within the system. researchgate.net These non-covalent interactions are key to understanding the molecule's physical properties and its behavior in different chemical environments.

Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters such as vibrational frequencies (infrared and Raman spectra). researchgate.net For 2-Iodo-5-nitrotoluene, theoretical calculations of the vibrational spectra have shown good agreement with experimental data, validating the computational approach. researchgate.net These calculations can also predict other spectroscopic properties, such as NMR chemical shifts. nih.gov

Furthermore, computational modeling can be used to determine the most stable conformation of a molecule by calculating the energies of different spatial arrangements of its atoms. By optimizing the molecular geometry, the most energetically favorable structure can be identified. For 2-Iodo-5-nitrotoluene, the optimized bond lengths and angles have been calculated and show good agreement with experimental values for related compounds. researchgate.net This information is critical for understanding the molecule's three-dimensional structure and its influence on reactivity.

Table 3: Selected Calculated Bond Lengths and Angles for 2-Iodo-5-nitrotoluene (Analogous to this compound)

| Parameter | Calculated Value |

| C-I Bond Length | Varies by position |

| C-N Bond Length | Varies by position |

| N-O Bond Length | ~1.28 Å |

| C-C-C Bond Angle | Varies within the ring |

| C-N-O Bond Angle | ~118° |

Data obtained from DFT calculations on 2-Iodo-5-nitrotoluene and serves as a theoretical model. researchgate.net

High-level quantum-chemical methods, such as G4 theory, can be used to accurately predict thermochemical properties like the gas-phase molar enthalpy of formation. researchgate.netresearchgate.net These computational approaches are particularly valuable when experimental data is scarce or difficult to obtain. researchgate.net For related nitrotoluenes, G4 calculations have shown good agreement with experimental data for their enthalpies of formation. researchgate.net

While specific experimental thermochemical data for this compound is not available for direct validation, the reliability of these computational methods for similar compounds provides confidence in the predicted values. researchgate.net The predicted thermochemical properties are essential for understanding the energetics of reactions involving this compound and for process safety assessments. The enthalpy of formation is a fundamental property that quantifies the energy stored within the molecule.

Applications of 2 Iodo 4 Nitrotoluene and Its Derivatives in Specialized Fields

Utilization as a Synthetic Building Block in Pharmaceutical Chemistry

The functional groups of 2-iodo-4-nitrotoluene and its derivatives are readily converted into other functionalities, providing pathways to complex molecular architectures inherent to many pharmaceutical agents. The presence of the iodo- and nitro- groups in particular offers strategic points for molecular modification.

Derivatives of this compound, such as 2-iodoanilines, are key precursors in the synthesis of quinolones, a significant class of antibacterial agents. The synthesis of the quinolone scaffold can be achieved through various palladium-catalyzed reactions involving 2-iodoanilines. These reactions facilitate the construction of the characteristic bicyclic structure of quinolones. The specific substitutions on the aniline (B41778) precursor, which can be derived from this compound, ultimately influence the biological activity of the resulting quinolone antibiotic.

Common structural modifications of quinolones, particularly at the N-1 position, have been a focus of research to enhance their antibacterial potency. For instance, the introduction of ethyl and cyclopropyl (B3062369) groups at this position has been shown to yield compounds with strong antibacterial activity. nih.gov

Table 1: Examples of Quinolone Synthesis Precursors Derived from Substituted Anilines

| Precursor Derivative | Synthetic Application | Resulting Compound Class |

| 2-Iodoaniline | Palladium-catalyzed cyclization | Quinolones |

| Substituted 2-Iodoanilines | Carbonylative Sonogashira/cyclization | Functionalized 4-quinolones |

This table is for illustrative purposes and showcases the role of iodo-aniline derivatives, which can be synthesized from precursors like this compound, in the formation of quinolone structures.

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic properties of a lead compound by making systematic chemical modifications. For bioactive compounds derived from precursors like this compound, SAR studies help in understanding how different functional groups and their positions on the molecule influence its biological activity.

In the context of quinolone derivatives, SAR studies have revealed several key insights: nih.gov

N-1 Position: Substituents such as ethyl, butyl, cyclopropyl, and difluorophenyl at the N-1 position generally result in potent antibacterial compounds. youtube.com

C-7 Position: The introduction of a piperazine (B1678402) ring at the C-7 position has been a significant modification leading to second-generation quinolones with improved pharmacokinetic and pharmacodynamic properties. researchgate.net

C-8 Position: A halogen, such as fluorine or chlorine, at the C-8 position can enhance oral absorption and activity against anaerobic bacteria. nih.gov

These SAR findings guide the design of new, more effective antibacterial agents by strategically modifying the quinolone scaffold, which can be synthesized from this compound derivatives.

Role in Agrochemical and Dye Synthesis

The chemical reactivity of this compound and its derivatives makes them valuable intermediates in the production of agrochemicals and dyes. The nitro and iodo groups can be chemically altered to produce a range of compounds with desired properties for these applications.

Nitrotoluenes, in general, are important precursors in the synthesis of various agrochemicals, including herbicides. nih.gov For instance, chloro-derivatives of nitrotoluene are used as intermediates in the production of herbicides. google.com The specific functionalization of the aromatic ring, which can be initiated from a molecule like this compound, is a key step in creating the final active ingredient.

In the dye industry, derivatives of this compound, such as 2-amino-4-nitrotoluene, are important intermediates for the synthesis of azo dyes. nih.gov Azo dyes, characterized by the -N=N- functional group, constitute a large and important class of synthetic colorants. The synthesis involves the diazotization of a primary aromatic amine, such as 2-amino-4-nitrotoluene, followed by coupling with an electron-rich substrate. The substituents on the aromatic rings of the resulting azo compound determine its color and properties. For example, 2-amino-4-nitrotoluene is used in the synthesis of high-performance red organic pigments.

Table 2: Applications of this compound Derivatives in Agrochemicals and Dyes

| Derivative | Application Area | Example of Final Product/Class |

| Chloro-nitrotoluenes | Agrochemicals | Herbicide intermediates google.com |

| 2-Amino-4-nitrotoluene | Dyes | Azo dyes (e.g., red pigments) |

Application in Advanced Materials Science

The derivatives of this compound also find utility in the field of materials science, particularly as precursors for polymers and components of high-performance formulations.

A significant application of nitrotoluene derivatives is in the production of polyurethanes. Dinitrotoluene (DNT), which can be synthesized from nitrotoluene, is a key precursor to toluene (B28343) diisocyanate (TDI). mdpi.com TDI is a major component in the manufacture of flexible polyurethane foams, which are widely used in furniture, bedding, and automotive seating. The synthesis of TDI involves the reduction of DNT to toluenediamine (TDA), which is then treated with phosgene. The specific isomers of DNT used influence the properties of the resulting polyurethane.

While direct applications of this compound in coatings and sealants are not extensively documented, its derivatives can potentially be used to synthesize components for such materials. For instance, the isocyanates derived from nitrotoluene derivatives are fundamental building blocks for polyurethane coatings. These coatings are known for their durability, resistance to abrasion and chemicals, and versatility, making them suitable for a wide range of high-performance applications. The properties of the polyurethane coating can be tailored by modifying the structure of the diisocyanate and polyol components.

Advanced Analytical Reagent Applications

Following an extensive search of scientific literature and chemical databases, no specific applications of this compound or its direct derivatives in the areas of chromatographic separation of metal complexes or for the detection of specific chemical entities, such as amines, have been documented. The available information on this compound is primarily limited to its identification as a chemical intermediate.

Use in Chromatographic Separation of Metal Complexes (e.g., Copper)

There is no available research to support the use of this compound or its derivatives as a reagent in the chromatographic separation of metal complexes, including those of copper. The principles of such separations typically rely on the formation of distinct complexes between the metal ions and a chelating agent, which then allows for their separation based on differential interactions with the stationary and mobile phases of the chromatography system. While various organic ligands are employed for this purpose, there is no indication in the current body of scientific literature that this compound has been functionalized to create such a chelating agent for the separation of copper or other metal ions.

Safety Protocols and Risk Mitigation in Research and Industrial Handling

Development of Enhanced Laboratory Safety Practices for Synthesis and Handling

The synthesis and handling of 2-Iodo-4-nitrotoluene involve significant hazards that demand a multi-faceted approach to laboratory safety. This includes the use of appropriate engineering controls, personal protective equipment (PPE), and standardized procedures to minimize risk.

The synthesis of nitrotoluene derivatives typically involves nitration of a toluene (B28343) precursor, a process that can be highly exothermic and produce toxic byproducts like nitrous gases. oc-praktikum.desciencemadness.org Therefore, a controlled laboratory setup is essential. Best practices for the synthesis of related compounds involve using a three-neck flask equipped with an internal thermometer to monitor the reaction temperature closely and a dropping funnel to control the addition rate of nitrating agents. oc-praktikum.de To handle the release of toxic gases, the reaction apparatus should be connected to a gas trap, such as a wash bottle containing a sodium hydroxide (B78521) solution. oc-praktikum.de

Handling this compound, which is likely a solid powder, requires specific precautions to prevent inhalation of dust and skin contact. duke.eduuri.edu All manipulations of the powder, including weighing and transferring, should be performed within a certified chemical fume hood or another form of local exhaust ventilation (LEV). duke.edufishersci.com If a balance cannot be placed inside a fume hood, an exhausted balance enclosure should be used. uri.edu

A comprehensive PPE strategy is mandatory for all personnel handling the compound. This includes chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. lobachemie.com For tasks with a higher risk of aerosol generation, respiratory protection may be necessary. fishersci.com Emergency preparedness is also a key component of laboratory safety, with easily accessible and fully functional eyewash stations and safety showers being a requirement in any area where the compound is handled. fishersci.comnj.gov

| Safety Measure | Description | Primary Purpose | Reference |

| Engineering Controls | Use of chemical fume hoods, exhausted balance enclosures, and gas traps. | To contain hazardous dust and vapors at the source, preventing inhalation. | oc-praktikum.deduke.eduuri.edu |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, face shield, lab coat, and respirators as needed. | To protect the user from direct contact, inhalation, and ingestion. | fishersci.comlobachemie.com |

| Procedural Controls | Controlled addition of reagents, temperature monitoring, and handling powders away from drafts. | To prevent runaway reactions and minimize the generation of airborne particles. | oc-praktikum.desciencemadness.org |

| Emergency Equipment | Maintained and accessible eyewash stations and safety showers. | To provide immediate decontamination in case of accidental exposure. | fishersci.comnj.gov |

Research on Waste Minimization and Environmentally Responsible Disposal Methodologies

The environmental impact of halogenated nitroaromatic compounds is a significant concern, as they are often persistent and toxic to aquatic life. mdpi.comresearchgate.net Consequently, research has focused on developing responsible disposal methods that go beyond simple containment, aiming to neutralize the hazard posed by these chemicals.

Standard disposal protocol for chemical waste like this compound involves segregation, proper labeling, and transfer to a licensed hazardous waste disposal facility. sodiumiodide.net A common high-temperature disposal method is incineration in a specialized facility equipped with afterburners and scrubbers to break down the compound and neutralize harmful combustion products. sodiumiodide.net Under no circumstances should this chemical be released into drains or the environment.

To minimize waste, laboratories and industrial facilities should adhere to principles of green chemistry. This includes purchasing and using only the necessary amount of the chemical to avoid surplus and planning reactions to maximize atom economy.

Recent research has explored bioremediation as an environmentally responsible disposal methodology for halogenated nitroaromatics. nih.gov These compounds are generally resistant to natural degradation, but specific microorganisms have shown the ability to break them down. researchgate.net Mycoremediation, a subset of bioremediation that uses fungi, is a particularly promising area of study. Research has demonstrated that certain fungal species, such as Caldariomyces fumago, can effectively degrade halogenated nitrophenols, which are structurally similar to this compound. mdpi.comrepec.org This process can significantly reduce the toxicity of the waste stream, offering a more sustainable alternative to conventional disposal methods. mdpi.com

| Disposal Method | Description | Key Considerations | Reference |

| High-Temperature Incineration | Controlled combustion at a licensed facility with advanced flue gas treatment. | Ensures complete destruction of the compound but is energy-intensive. Must be performed by a certified provider. | sodiumiodide.net |

| Licensed Waste Disposal | Collection and disposal by a professional service specializing in hazardous chemical waste. | Ensures compliance with local, regional, and national environmental regulations. | sodiumiodide.net |

| Bioremediation/ Mycoremediation | Use of microorganisms (bacteria, fungi) to break down the compound into less toxic substances. | An emerging, environmentally friendly technology. Efficacy for this compound specifically requires further research. | mdpi.comresearchgate.netnih.gov |

Strategies for Exposure Control and Ventilation in Research and Production Settings

Controlling exposure to this compound is paramount in both laboratory and industrial settings. The primary route of exposure is likely inhalation of dust and vapors, as well as skin contact. nj.govsodiumiodide.net A hierarchy of controls, starting with engineering controls, is the most effective strategy.

The most critical engineering control is Local Exhaust Ventilation (LEV). eldridgeusa.com LEV systems, such as chemical fume hoods, capture hazardous contaminants at their source before they can disperse into the wider workspace. eldridgeusa.com In industrial production, this can involve enclosing processes that generate dust or vapors, such as ventilated bag filling stations or mixing booths. cdc.gov